Molecular Weight Advantage: (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine vs. 2-(2-Vinyloxyethyl)pyridine
The target compound possesses a molecular weight of 192.26 g·mol⁻¹, which is 43.07 g·mol⁻¹ (28.9 %) higher than that of the simpler analog 2‑(2‑vinyloxyethyl)pyridine (MW 149.19 g·mol⁻¹) [1]. This difference arises from the presence of an additional –NH–CH₂–CH₂– spacer, introducing a secondary amine that can serve as a hydrogen‑bond donor, a protonation site, or a metal‑coordination point. The extra mass directly reflects increased functional density, which is critical when designing bifunctional monomers or chelating ligands where multiple binding interactions are required.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 192.26 |
| Comparator Or Baseline | 2-(2-Vinyloxyethyl)pyridine (CAS 52818-63-0): 149.19 |
| Quantified Difference | +43.07 g·mol⁻¹ (+28.9 %) |
| Conditions | Calculated from molecular formulas (C₁₁H₁₆N₂O vs. C₉H₁₁NO) |
Why This Matters
The higher molecular weight and additional H‑bond donor site directly affect solubility, boiling point, and ligand denticity, making the target compound more suitable for applications that demand a bifunctional reactive intermediate.
- [1] SpectraBase. 2-(2-Vinyloxyethyl)pyridine – Compound ID 5hFd0qvuojU. Wiley-VCH Verlag GmbH & Co. KGaA. Data accessed 2025. View Source
